
4-Formylphenyl benzoate
Overview
Description
4-Formylphenyl benzoate is an organic compound with the molecular formula C14H10O3. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylphenyl benzoate can be synthesized through the esterification of 4-hydroxybenzaldehyde with benzoyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures (0°C) and then warming to room temperature . The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted and purified through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: 4-Carboxyphenyl benzoate.
Reduction: 4-Hydroxymethylphenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl benzoate is utilized in the synthesis of heterocyclic compounds, such as thiazole and thiazolidinone derivatives, which exhibit significant antibacterial activity . It serves as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures. Additionally, it finds applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-formylphenyl benzoate in chemical reactions involves the reactivity of the formyl group and the ester linkage. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis under acidic or basic conditions. These reactive sites enable the compound to act as an intermediate in various synthetic pathways.
Comparison with Similar Compounds
Methyl 4-(4-formylphenyl)benzoate: Similar structure with a methyl ester group instead of a phenyl ester.
4-Formylbenzoic acid: Contains a formyl group directly attached to the benzoic acid without the ester linkage.
Uniqueness: 4-Formylphenyl benzoate is unique due to its dual functional groups (formyl and ester), which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules.
Biological Activity
4-Formylphenyl benzoate, a compound characterized by its formyl and ester functional groups, has garnered attention in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its biological activity, detailing research findings, potential applications, and mechanisms of action.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula and a molecular weight of 226.23 g/mol. Its structure features:
- A formyl group (-CHO) at the para position of a phenyl ring.
- An ester group derived from benzoic acid.
This configuration allows the compound to participate in various chemical reactions, enhancing its utility in biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily due to its reactive functional groups. Here are some key findings:
- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit bacterial growth, particularly against strains like Staphylococcus aureus .
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory effects, making it a candidate for further therapeutic exploration .
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function . This reactivity is crucial for its role as a biochemical probe in research applications.
- Membrane Interaction : The chlorophenoxy group may influence membrane fluidity and function by interacting with hydrophobic regions of biological membranes . This interaction could modulate the activity of membrane-bound proteins.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Staphylococcus aureus | |
Anti-inflammatory | Potential to reduce inflammation | |
Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |
Case Study: Antimicrobial Screening
A systematic exploration was conducted to evaluate the antimicrobial properties of this compound and its derivatives. A high-throughput screening method was employed to assess the inhibitory activity against biofilms formed by Staphylococcus aureus. The study classified compounds based on their effectiveness, identifying several derivatives as promising candidates for further development in anti-biofilm therapies .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from similar compounds.
Compound Name | Key Functional Groups | Unique Features |
---|---|---|
This compound | Formyl (-CHO), Ester (-COO-) | Reactive formyl group; potential antimicrobial activity |
4-Chlorophenyl benzoate | Chlorine substituent | Primarily used in synthetic applications |
4-Formylphenyl 4-chlorobenzoate | Formyl (-CHO), Chlorine | Enhanced reactivity due to dual functional groups |
Future Directions
While current research highlights the potential biological activities of this compound, further studies are essential to elucidate its mechanisms of action fully. Future research could focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of the compound.
- Clinical Applications : Exploring potential clinical applications in treating infections or inflammatory conditions.
Properties
IUPAC Name |
(4-formylphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJGYDXCOKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277671 | |
Record name | 4-formylphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-06-0 | |
Record name | 5339-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-formylphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Formylphenyl benzoate a valuable precursor in organic synthesis, and what types of compounds have been successfully synthesized using it?
A1: this compound's versatility stems from its structure, which contains both an aldehyde and an ester group. These functional groups are reactive towards various reagents, making it a useful building block for creating diverse heterocyclic compounds. Recent research has showcased its successful utilization in synthesizing novel thiazole and thiazolidin-5-one derivatives. [] These heterocyclic scaffolds are known for their diverse biological activities, making them promising candidates for developing new drugs and therapeutic agents.
Q2: What biological activities have been explored for the newly synthesized derivatives of this compound?
A2: Researchers have been particularly interested in exploring the antibacterial properties of these newly synthesized derivatives. Studies have shown that several thiazole and thiazolidin-5-one derivatives containing the phenyl benzoate moiety exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, ] Some of these compounds demonstrate potency comparable to standard antibacterial agents like Ampicillin, highlighting their potential as leads for new antibacterial drug development.
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